molecular formula C22H29BrN2O4 B283172 2-[5-bromo-4-({[1-(hydroxymethyl)propyl]amino}methyl)-2-methoxyphenoxy]-N-(2-phenylethyl)acetamide

2-[5-bromo-4-({[1-(hydroxymethyl)propyl]amino}methyl)-2-methoxyphenoxy]-N-(2-phenylethyl)acetamide

Cat. No. B283172
M. Wt: 465.4 g/mol
InChI Key: CRPWAPUJANUYFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[5-bromo-4-({[1-(hydroxymethyl)propyl]amino}methyl)-2-methoxyphenoxy]-N-(2-phenylethyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-[5-bromo-4-({[1-(hydroxymethyl)propyl]amino}methyl)-2-methoxyphenoxy]-N-(2-phenylethyl)acetamide is not fully understood. However, studies have shown that the compound inhibits the activity of certain enzymes and signaling pathways that are involved in inflammation and cancer progression. The compound also exhibits antibacterial activity by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects:
Studies have shown that 2-[5-bromo-4-({[1-(hydroxymethyl)propyl]amino}methyl)-2-methoxyphenoxy]-N-(2-phenylethyl)acetamide has significant biochemical and physiological effects. The compound has been shown to reduce inflammation and inhibit cancer cell growth in vitro and in vivo. It also exhibits antibacterial activity against various bacterial strains. The compound has been found to be well-tolerated in animal studies, with no significant adverse effects observed.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-[5-bromo-4-({[1-(hydroxymethyl)propyl]amino}methyl)-2-methoxyphenoxy]-N-(2-phenylethyl)acetamide is its versatility in various scientific research applications. The compound has been shown to have anti-inflammatory, anti-cancer, and antibacterial properties, making it a promising candidate for drug development and imaging applications. However, one of the limitations of the compound is its limited solubility in water, which may affect its bioavailability and efficacy in certain applications.

Future Directions

There are several future directions for research on 2-[5-bromo-4-({[1-(hydroxymethyl)propyl]amino}methyl)-2-methoxyphenoxy]-N-(2-phenylethyl)acetamide. One potential direction is to further investigate its anti-inflammatory and anti-cancer properties and develop it into a therapeutic agent for these conditions. Another direction is to explore its potential as a fluorescent probe for imaging applications. Additionally, research can be conducted to improve the solubility and bioavailability of the compound to enhance its efficacy in various applications.

Synthesis Methods

The synthesis of 2-[5-bromo-4-({[1-(hydroxymethyl)propyl]amino}methyl)-2-methoxyphenoxy]-N-(2-phenylethyl)acetamide involves the reaction of 5-bromo-2-methoxyphenol with N-(2-phenylethyl)acetamide in the presence of a base and a coupling agent. The resulting intermediate is then reacted with 1-(hydroxymethyl)propylamine to yield the final product. The synthesis method has been optimized to achieve high yields and purity of the compound.

Scientific Research Applications

2-[5-bromo-4-({[1-(hydroxymethyl)propyl]amino}methyl)-2-methoxyphenoxy]-N-(2-phenylethyl)acetamide has been extensively researched for its potential applications in various fields. It has been studied for its anti-inflammatory, anti-cancer, and anti-bacterial properties. The compound has also been investigated for its potential use in drug delivery systems and as a fluorescent probe for imaging applications.

properties

Molecular Formula

C22H29BrN2O4

Molecular Weight

465.4 g/mol

IUPAC Name

2-[5-bromo-4-[(1-hydroxybutan-2-ylamino)methyl]-2-methoxyphenoxy]-N-(2-phenylethyl)acetamide

InChI

InChI=1S/C22H29BrN2O4/c1-3-18(14-26)25-13-17-11-20(28-2)21(12-19(17)23)29-15-22(27)24-10-9-16-7-5-4-6-8-16/h4-8,11-12,18,25-26H,3,9-10,13-15H2,1-2H3,(H,24,27)

InChI Key

CRPWAPUJANUYFV-UHFFFAOYSA-N

SMILES

CCC(CO)NCC1=CC(=C(C=C1Br)OCC(=O)NCCC2=CC=CC=C2)OC

Canonical SMILES

CCC(CO)NCC1=CC(=C(C=C1Br)OCC(=O)NCCC2=CC=CC=C2)OC

Origin of Product

United States

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